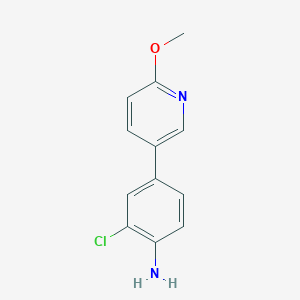
3-(1-Bromopropyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Bromopropyl)pyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where a bromopropyl group is attached to the third position of the pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromopropyl)pyridine typically involves the bromination of 3-propylpyridine. One common method includes the reaction of 3-propylpyridine with bromine in the presence of a catalyst or under specific conditions to achieve the desired bromination . Another method involves the use of hydrobromic acid and hydrogen peroxide to brominate pyridine, followed by purification steps to isolate the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Bromopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 3-(1-aminopropyl)pyridine derivative .
Wissenschaftliche Forschungsanwendungen
3-(1-Bromopropyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1-Bromopropyl)pyridine involves its reactivity as a brominated pyridine derivative. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopyridine: A simpler brominated pyridine derivative with similar reactivity but lacking the propyl group.
3-Chloropyridine: Another halogenated pyridine with chlorine instead of bromine, which can undergo similar types of reactions.
Uniqueness
3-(1-Bromopropyl)pyridine is unique due to the presence of the bromopropyl group, which provides additional reactivity and versatility in chemical synthesis compared to simpler halogenated pyridines .
Eigenschaften
Molekularformel |
C8H10BrN |
|---|---|
Molekulargewicht |
200.08 g/mol |
IUPAC-Name |
3-(1-bromopropyl)pyridine |
InChI |
InChI=1S/C8H10BrN/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2H2,1H3 |
InChI-Schlüssel |
BPDIZMWBTMIFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)


